(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Description
(E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one (CAS RN: 20432-03-5) is a chalcone derivative with the molecular formula C₁₆H₁₃NO₄ and a molecular mass of 283.28 g/mol . Chalcones are α,β-unsaturated ketones known for their diverse biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. This compound features a 4-methoxyphenyl group at the β-position and a 4-nitrophenyl group at the α-position, which influence its electronic and steric properties.
Properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c1-21-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(8-6-13)17(19)20/h2-11H,1H3/b11-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFOVQFJRDIUTL-NYYWCZLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901195126 | |
| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20432-03-5, 6552-62-1 | |
| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20432-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002693941 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Methoxyphenyl)-1-(4-nitrophenyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901195126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents are used depending on the desired substitution.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chalcones depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Chalcones have been extensively studied for their anticancer properties. Research indicates that (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways, including the caspase pathway, leading to cell cycle arrest and programmed cell death .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies suggest that it inhibits the growth of bacteria and fungi by disrupting their cellular processes . The presence of the nitro group is believed to enhance this activity by facilitating electron transfer processes that are detrimental to microbial cells.
Materials Science
Photophysical Properties
Chalcones are known for their interesting photophysical properties, making them suitable for applications in organic photonic devices. The compound's ability to absorb UV-visible light and emit fluorescence can be harnessed in the development of sensors and light-emitting diodes (LEDs). Its structural characteristics allow for fine-tuning of optical properties through substitution patterns .
Polymer Chemistry
Research has explored the incorporation of chalcone derivatives into polymer matrices to create materials with enhanced thermal stability and mechanical properties. The unique interactions between the chalcone moieties and polymer chains can lead to improved performance in applications such as coatings and composites .
Organic Synthesis
Building Block for Synthesis
this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as Michael addition, aldol condensation, and other coupling reactions . Its reactivity allows chemists to explore new synthetic pathways for drug discovery.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of this compound against human breast cancer cells (MCF-7). The compound was shown to significantly reduce cell viability at micromolar concentrations, highlighting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Activity
In another investigation, researchers evaluated the antimicrobial effects of this chalcone derivative against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, suggesting that this compound could be developed into a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. The presence of the nitro group enhances its reactivity, allowing it to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The methoxy group can also influence its binding affinity and specificity towards certain molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
Table 1: Structural Comparison of Chalcone Derivatives
Key Observations :
Electronic and Quantum Chemical Properties
Table 2: Electronic Descriptors of Selected Chalcones
Key Observations :
Key Observations :
Biological Activity
The compound (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one , commonly known as a nitrochalcone, is a member of the chalcone family characterized by its unique structure featuring methoxy and nitro substituents. This compound has garnered attention in recent years due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this compound based on diverse research findings.
- Chemical Name : this compound
- CAS Number : 20432-03-5
- Molecular Formula : C₁₆H₁₃NO₄
- Molecular Weight : 283.284 g/mol
Structural Features
The compound features:
- An enone functional group which is crucial for its biological activity.
- Two aromatic rings that contribute to π-π interactions and hydrogen bonding capabilities.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For instance, research has indicated that this compound exhibits significant antiproliferative effects in chronic lymphocytic leukemia (CLL) cell lines, with IC50 values ranging from 0.17 to 2.69 µM, highlighting its potency compared to traditional chemotherapeutics like fludarabine phosphate . The mechanism of action appears to involve the induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties . Studies suggest that nitrochalcones can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. This effect is attributed to the modulation of signaling pathways involved in inflammatory responses .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory effects, this compound has shown promising antimicrobial activity . It has been tested against several bacterial strains, demonstrating effective inhibition at low concentrations. The mechanism likely involves disruption of bacterial cell membranes and interference with metabolic processes .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer and inflammation. These studies indicate that the carbonyl group forms hydrogen bonds with amino acid residues in active sites, enhancing binding affinity and specificity .
Structure-Activity Relationship (SAR)
The presence of methoxy and nitro groups significantly influences the biological activity of this compound. Substitutions on the aromatic rings affect both the binding affinity and the overall efficacy against various biological targets .
Study 1: Antiproliferative Effects in CLL
A detailed study was conducted on the antiproliferative effects of this compound in CLL cell lines. The results indicated a marked increase in apoptosis rates at concentrations as low as 10 µM, with minimal toxicity observed in healthy cells .
Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound, revealing that it effectively reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases .
Q & A
Q. What are the optimized synthesis protocols for (E)-3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one, and how do reaction conditions influence yield?
The compound is synthesized via Claisen-Schmidt condensation, where 4-nitroacetophenone reacts with 4-methoxybenzaldehyde in alkaline ethanol. Key conditions include:
- Catalyst : Aqueous NaOH or KOH (0.03 mol) in ethanol .
- Temperature : 0–50°C, with room-temperature stirring for 2–3 hours .
- Purification : Recrystallization from ethanol or column chromatography for higher purity . Yield optimization requires controlled addition of aldehydes and ketones in equimolar ratios to minimize side reactions like aldol condensation.
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Spectroscopy :
- 1H/13C NMR : Confirms E-configuration via coupling constants (J = 15–16 Hz for α,β-unsaturated ketone protons) .
- FT-IR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Crystallography :
- Single-crystal XRD reveals planar geometry, dihedral angles between aromatic rings (~5–15°), and intermolecular interactions (C–H···O) .
- Software like CrystalExplorer and SHELX refine hydrogen-bonding networks and packing motifs .
Advanced Research Questions
Q. How do computational methods like DFT and Hirshfeld surface analysis enhance understanding of electronic properties and intermolecular interactions?
- DFT Calculations :
- Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity and charge transfer .
- Optimize geometry using basis sets (e.g., B3LYP/6-311G**) and compare with XRD data .
- Hirshfeld Analysis :
- Quantify non-covalent interactions (e.g., O···H, C···O contacts) via 2D fingerprint plots, explaining crystal stability .
- Tools like CrystalExplorer map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .
Q. How can researchers resolve contradictions in biological activity data (e.g., antimicrobial efficacy) across studies?
Discrepancies may arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) enhance antibacterial activity by increasing electrophilicity, but steric hindrance from –OCH₃ may reduce efficacy .
- Testing Protocols : Standardize MIC assays (e.g., broth microdilution) and bacterial strains (e.g., S. aureus ATCC 25923) to ensure reproducibility .
- Solubility : Use DMSO as a co-solvent (≤1% v/v) to improve compound bioavailability in aqueous media .
Q. What role do non-covalent interactions (e.g., π-stacking, hydrogen bonding) play in modulating physicochemical properties?
- Crystal Packing : C–H···O and π-π interactions (3.5–4.0 Å) stabilize the lattice, influencing melting points and solubility .
- Solubility : Polar nitro and methoxy groups enhance solubility in aprotic solvents (e.g., DMF), while aromatic stacking reduces aqueous solubility .
Q. How do substituents (e.g., –NO₂, –OCH₃) affect the compound’s reactivity in further derivatization?
- Nitro Group : Facilitates nucleophilic aromatic substitution (e.g., reduction to –NH₂ for amide coupling) .
- Methoxy Group : Directs electrophilic substitution to the para position, enabling halogenation or sulfonation .
- α,β-Unsaturated Ketone : Acts as a Michael acceptor for thiol or amine additions, expanding pharmacophore diversity .
Methodological Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
